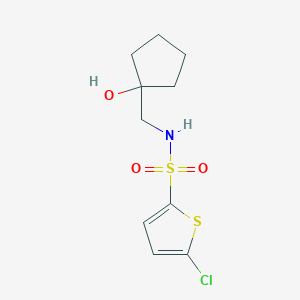

![molecular formula C22H16N4OS2 B2434947 N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺 CAS No. 1211604-40-8](/img/structure/B2434947.png)

N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

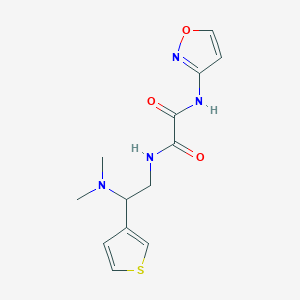

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that contains a benzo[d]thiazol-2-yl moiety . This moiety is present in many commercially important organic fluorescent materials . The compound was an unexpected product in an attempted synthesis .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The benzothiazole and chromene ring systems of the compound are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by about 40 out of the chromene plane .Chemical Reactions Analysis

The compound was the product of a one-pot reaction of N-[2-(benzo[d]thiazol-2-yl)-acetyl]benzohydrazide with 5-bromo-salicylaldehde and 4-p-toluidine .Physical And Chemical Properties Analysis

The Cchromene N—C angle of the compound is wide [125.28 (8)] . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用

杂环合成

N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺在各种杂环化合物的合成中得到了探索。例如,通过将 2-重氮-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺与氰基乙酸乙酯或乙酰乙酸乙酯偶联合成的苯并[b]噻吩-2-基-腙基酯,用于生成包括吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物在内的衍生物 (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)。

抗菌和抗癌特性

由 N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺合成的化合物显示出显着的抗菌和抗癌活性。例如,某些衍生物对金黄色葡萄球菌和枯草芽孢杆菌表现出有希望的抗菌活性。此外,这些化合物已针对其对哺乳动物 Vero 细胞系的细胞毒活性进行了评估,显示出在非细胞毒性浓度下的抗菌活性 (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017)。此外,一些衍生物对肝细胞癌 (HepG2) 细胞系表现出抗肿瘤活性,证明了它们在癌症治疗中的潜力 (Gomha, Edrees, & Altalbawy, 2016)。

配合物的合成和表征

该化合物参与了新型配合物的合成和表征。这些配合物已针对其抗菌活性进行了研究,显示出作为有效抗菌剂的潜力 (Landage, Thube, & Karale, 2019)。这突出了该化合物在创建具有显着生物活性的新化学实体方面的多功能性。

作用机制

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4OS2/c1-14-17(13-23-26(14)15-7-3-2-4-8-15)20(27)25-21-16(11-12-28-21)22-24-18-9-5-6-10-19(18)29-22/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZNKZJUGQOTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

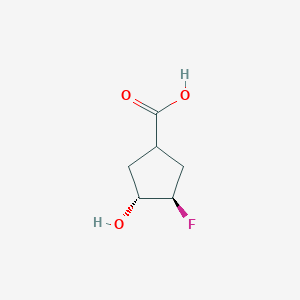

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)

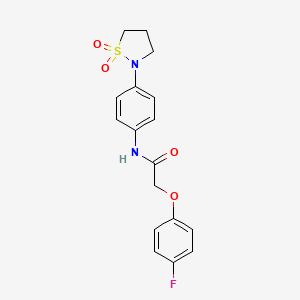

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)

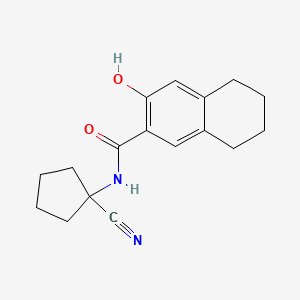

![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)